methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a fluorophenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluorobenzaldehyde and hydrazine hydrate.
Reaction Steps: The reaction involves the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring.
Conditions: The cyclization step is usually carried out under acidic conditions, often using acetic acid as the solvent.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety.
Purification: The final product is purified using crystallization techniques or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like iron powder and hydrochloric acid.
Substitution: Using electrophiles like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of methyl 5-nitro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorophenyl groups with biological targets. Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities. Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
Target of Action
The primary target of the compound methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .
Mode of Action
It is known to interact with its target, the mitogen-activated protein kinase 14 . The interaction between the compound and its target may result in changes in the kinase’s activity, potentially influencing various cellular processes .
Biochemical Pathways
Given its target, it is likely that the compound influences pathways related to inflammation, cell growth, and apoptosis . The downstream effects of these pathways could include changes in cellular behavior and responses to external stimuli .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it remains active in the body .
Result of Action
Given its target, it is likely that the compound influences cellular processes such as inflammation, cell growth, and apoptosis . These effects could potentially result in changes in cellular behavior and responses to external stimuli .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could potentially affect how the compound interacts with its target and how it is metabolized in the body .
Comparison with Similar Compounds
Methyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate
Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
Methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Uniqueness: The presence of the fluorophenyl group at the 4-position makes this compound unique compared to its analogs with different substituents. The fluorine atom can influence the electronic properties and steric effects, leading to distinct biological activities.
This comprehensive overview provides a detailed understanding of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFPSWPMBRSTOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301188357 | |
Record name | Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301188357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121716-19-6 | |
Record name | Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121716-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301188357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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